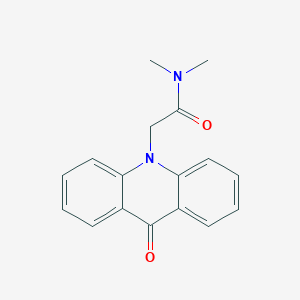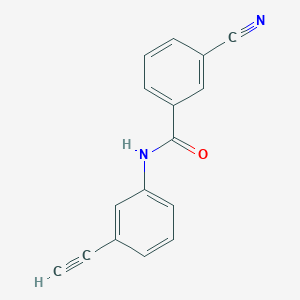
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an essential tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves its ability to inhibit the activity of this compound. This compound is an enzyme that plays a crucial role in various biological processes, including the regulation of glycogen synthesis, cell differentiation, and apoptosis. By inhibiting the activity of this compound, this compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of its primary effects include the regulation of glycogen synthesis, cell differentiation, and apoptosis. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, cancer, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in lab experiments is its ability to selectively inhibit the activity of this compound. This specificity makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in scientific research. One potential direction is the study of its role in the regulation of glycogen synthesis and its potential applications in the treatment of diabetes. Another potential direction is the study of its role in the regulation of cell differentiation and its potential applications in the treatment of cancer. Additionally, this compound may have potential applications in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves a multistep process that begins with the reaction of 2,3-dihydro-1H-inden-1-amine with 3-bromo-6-chloropyridine. This reaction yields 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine, which is then reacted with cyanogen bromide to produce this compound.
Aplicaciones Científicas De Investigación
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been found to have a wide range of applications in scientific research. One of its primary uses is as a this compound inhibitor, which makes it a valuable tool for studying the role of this compound in various biological processes. This compound has also been found to have potential applications in the study of Alzheimer's disease, cancer, and diabetes.
Propiedades
IUPAC Name |
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-5-8-15(17-10-11)18-14-7-6-12-3-1-2-4-13(12)14/h1-5,8,10,14H,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCYJQQKWBKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
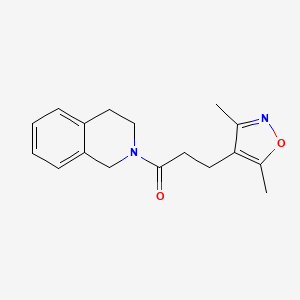
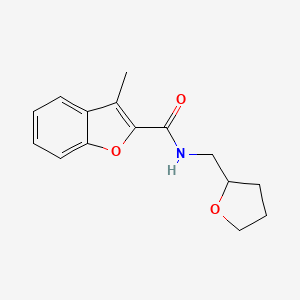
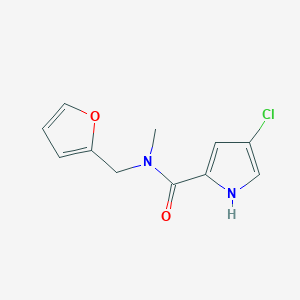
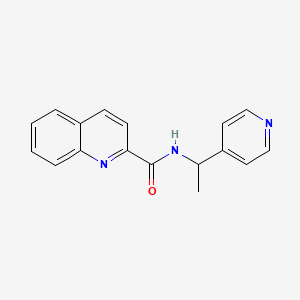
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
